1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea
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Overview
Description
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by the presence of a chlorophenyl group and an oxopiperidinyl group attached to a urea backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea typically involves the reaction of 4-chlorophenyl isocyanate with 4-(2-oxopiperidin-1-yl)aniline under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity. The compound may act as an inhibitor or activator, depending on the nature of the target and the specific interactions involved. The pathways affected by the compound’s action can vary, but they often involve key biochemical processes such as signal transduction, metabolic regulation, or gene expression .
Comparison with Similar Compounds
1-(4-Chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea can be compared with other similar compounds, such as:
- N-(2-amino-4-chlorophenyl)-4-(2-oxopiperidin-1-yl)butanamide
- N-(2-amino-4-chlorophenyl)-2-(2-oxopiperidin-1-yl)acetamide
These compounds share structural similarities but differ in their specific functional groups and overall molecular architecture. The unique combination of the chlorophenyl and oxopiperidinyl groups in this compound imparts distinct chemical and biological properties, making it a valuable compound for targeted research and applications.
Properties
IUPAC Name |
1-(4-chlorophenyl)-3-[4-(2-oxopiperidin-1-yl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN3O2/c19-13-4-6-14(7-5-13)20-18(24)21-15-8-10-16(11-9-15)22-12-2-1-3-17(22)23/h4-11H,1-3,12H2,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KASYLWXZFUGFJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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